(R)-2-Amino-7-hydroxytetralin
説明
Historical Context of Aminotetralins in Neuroscience Research
The journey of aminotetralins in neuroscience began in the mid-20th century, with researchers seeking to understand the structural requirements for activating neurotransmitter receptors. Early work focused on creating rigid analogs of flexible neurotransmitter molecules like dopamine (B1211576). By locking the side chain of dopamine into the tetralin structure, researchers could investigate the preferred conformations for receptor binding.
The development of aminotetralin-based compounds has led to significant breakthroughs. For instance, the modification of the lometraline (B1675045) structure, an aminotetralin derivative, eventually led to the discovery of tametraline (B1329939) and later, the widely-used antidepressant sertraline. wikipedia.org The 1980s saw the development of 8-OH-DPAT, an aminotetralin derivative that became a crucial tool for studying the 5-HT1A receptor. wikipedia.org These historical developments highlight the foundational role of the aminotetralin scaffold in medicinal chemistry and neuropharmacology.
Overview of the (R)-2-Amino-7-hydroxytetralin Scaffold and its Significance
The this compound scaffold is of particular interest due to its structural features that mimic endogenous neurotransmitters. The 7-hydroxy group and the 2-amino group are key for interactions with various receptors. The tetralin core provides a rigid framework, which helps in defining the spatial relationship between these crucial functional groups.
This scaffold has been utilized to develop ligands for a range of receptors, including dopamine, serotonin (B10506), and opioid receptors. nih.govnih.gov For example, derivatives of 2-amino-7-hydroxytetralin have been synthesized as potent and selective ligands for the dopamine D3 receptor. ebi.ac.uk The versatility of this scaffold allows for chemical modifications at various positions to fine-tune the affinity and selectivity for specific receptor subtypes.
Enantiomeric Considerations in Aminotetralin Research
The "R" in this compound refers to the specific three-dimensional arrangement, or stereochemistry, of the atoms at the chiral center. This is a critical aspect of aminotetralin research because biological systems, particularly receptors, are themselves chiral. Consequently, different enantiomers of a compound can exhibit vastly different pharmacological properties.
Research has consistently shown that the two enantiomers of aminotetralin derivatives can have different affinities for receptors and can even act in opposing ways—one as an agonist (activator) and the other as an antagonist (blocker). nih.gov For instance, studies on monohydroxy-2-aminotetralin derivatives have demonstrated that the enantiomers possess distinct activities at dopamine autoreceptors. nih.gov The synthesis of specific enantiomers, such as (R)-2-amino-8-bromotetralin, has been a key step in accessing a wider range of target compounds for screening and development. acs.org The ability to synthesize enantiomerically pure aminotetralins is therefore crucial for developing selective and effective therapeutic agents. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAPIMIOKKYNF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563625 | |
| Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85951-61-7 | |
| Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Amino-7-hydroxytetralin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Enantioselective Approaches for R 2 Amino 7 Hydroxytetralin and Its Analogues
Established Synthetic Routes for 2-Aminotetralins
Traditional synthetic routes to 2-aminotetralins often involve the formation of a racemic mixture followed by resolution, or the demethylation of methoxy (B1213986) precursors. These methods have been foundational in providing access to these important chemical scaffolds.
Resolution-Based Synthesis of (R)-2-Amino-7-hydroxytetralin
A common strategy to obtain enantiomerically pure 2-aminotetralins involves the resolution of a racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent. For instance, racemic 2-amino-5-methoxytetralin has been successfully resolved using (S)-mandelic acid to yield the (S)-enantiomer with high enantiomeric excess. researchgate.net A similar principle can be applied to obtain the (R)-enantiomer of 2-amino-7-hydroxytetralin.
The general process involves:
Synthesis of the racemic 2-aminotetralin derivative.
Reaction with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. google.com
Fractional crystallization to separate the desired diastereomer.
Liberation of the enantiomerically pure amine from the salt.
While effective, resolution-based methods are inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.
Demethylation Strategies in Synthesis
Many synthetic routes for hydroxylated aminotetralins, including this compound, utilize the corresponding methoxy derivative as a precursor. The final step in these syntheses is the demethylation of the methoxy group to reveal the free hydroxyl group. google.com
Several reagents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. Common demethylating agents include:
Boron tribromide (BBr3): This is a powerful Lewis acid capable of cleaving aryl methyl ethers. The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane. nih.gov
Aqueous Hydrobromic Acid (HBr): Refluxing in aqueous HBr is another effective method for demethylation. nih.gov
The synthesis of 7-hydroxy-2-aminotetralin from its methoxy analogue is a well-established procedure. google.com The precursor, 7-methoxy-2-aminotetralin, can be prepared from 7-methoxy-2-tetralone (B1200426) through reductive amination. google.com
Enantioselective Synthesis of Chiral Aminotetralin Derivatives
To overcome the inherent yield limitations of resolution, significant research has focused on developing enantioselective synthetic methods that directly produce the desired chiral amine. These approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Asymmetric Transfer Hydrogenation Techniques
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. nih.gov This method typically utilizes a metal catalyst, such as ruthenium or rhodium, with a chiral ligand, and a hydrogen donor like formic acid or isopropanol. scielo.brmdpi.com
In the context of aminotetralin synthesis, ATH can be applied to the reduction of a suitable enamine or imine precursor derived from a tetralone. The enantioselectivity of the reduction is controlled by the chiral ligand complexed to the metal center. scielo.br For example, ruthenium catalysts with ligands like TsDPEN have shown high efficiency in the ATH of various ketones. researchgate.net
Ruthenium-Catalyzed Enantioselective Reduction Applications
Ruthenium-based catalysts are particularly prominent in the asymmetric hydrogenation and reductive amination of ketones. researchgate.netnih.govresearchgate.net The enantioselective hydrogenation of enamides derived from 2-tetralones using Ru-SYNPHOS catalysts has been reported to proceed under mild conditions. researchgate.net
A key strategy involves the direct asymmetric reductive amination of a tetralone with an amine source in the presence of a chiral ruthenium catalyst and hydrogen gas. This approach offers a direct and atom-economical route to chiral aminotetralins. researchgate.net The choice of the chiral phosphine (B1218219) ligand, such as f-Binaphane, is crucial for achieving high enantioselectivity. researchgate.net
Table 1: Examples of Ruthenium-Catalyzed Asymmetric Reductions
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| N-(3,4-dihydro-2-naphthalenyl)-acetamide | Ru-SYNPHOS | (S)-2-acetamido-tetralin | Not Specified | researchgate.net |
| α-keto amides | Ru-catalyst with ammonium (B1175870) salts | α-amino acid derivatives | High | nih.gov |
| Alkyl-aryl ketones | Ru-(S,S)-f-binaphane with NH3/H2 | Chiral primary amines | High | researchgate.net |
This table is for illustrative purposes and specific ee values can vary based on reaction conditions.
Chiral Auxiliaries and Ligands in Aminotetralin Synthesis
The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
In aminotetralin synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in the diastereoselective reduction of a ketimine derived from 1-indanone. researchgate.net This approach leads to the formation of a specific diastereomer, which upon removal of the auxiliary, yields the enantiomerically enriched amine.
A variety of chiral ligands have been developed for use in metal-catalyzed asymmetric reactions. These ligands coordinate to the metal center and create a chiral environment that influences the stereochemical outcome of the reaction. Examples of chiral auxiliaries and ligands used in the synthesis of chiral amines include:
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide tcichemicals.com
Evans' oxazolidinones nih.gov
(R)-phenylglycinol researchgate.net
Diastereoselective Alkylation in Aminotetralin Systems
Diastereoselective alkylation is a pivotal technique for introducing substituents at specific stereocenters, a crucial aspect in the synthesis of chiral aminotetralin derivatives. This approach often utilizes a chiral auxiliary to direct the incoming alkyl group to a particular face of the molecule, thereby controlling the stereochemical outcome. williams.edu
One common strategy involves the use of chiral oxazolidinones. These auxiliaries are first attached to the aminotetralin precursor. The resulting intermediate is then deprotonated to form a rigid, chelated enolate. The subsequent alkylation reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, favoring the formation of one diastereomer over the other. williams.edu The stereochemical course of the reaction is dictated by the steric hindrance imposed by the chiral auxiliary, which guides the electrophile to the less hindered face of the enolate. williams.edu
Another approach to diastereoselective alkylation involves phase-transfer catalysis. In this method, a chiral quaternary ammonium salt, often derived from cinchona alkaloids, is used to facilitate the transfer of the enolate from an aqueous phase to an organic phase where the alkylation reaction occurs. beilstein-journals.org The chiral environment provided by the catalyst influences the direction of alkylation, leading to the preferential formation of one enantiomer. beilstein-journals.orgorganic-chemistry.org The efficiency and selectivity of this method can be influenced by factors such as the structure of the catalyst, the solvent system, and the nature of the alkylating agent. beilstein-journals.org
Computational studies have been employed to understand the transition states involved in these reactions, providing insights into the factors that govern the observed diastereoselectivity. nih.gov These studies can help in the rational design of more efficient and selective synthetic routes.
Derivatization of the this compound Core
Derivatization of the this compound scaffold is a key strategy to fine-tune its pharmacological profile, including receptor affinity and selectivity. Modifications at the amino group and the tetralin core have been extensively explored.
N-Alkylation, the introduction of alkyl groups at the nitrogen atom of the amino group, has a profound effect on the biological activity of 2-aminotetralin derivatives. The size and nature of the N-alkyl substituent are critical determinants of receptor interaction. nih.gov
Research has shown that for dopamine (B1211576) receptor agonists, an n-propyl group on the nitrogen is often optimal for activity. nih.gov Shorter alkyl chains, such as ethyl, may result in slightly lower activity, while the absence of an N-alkyl group can lead to a significant loss of potency. nih.gov Conversely, bulkier substituents can sometimes lead to a decrease in affinity for the target receptor or an increase in off-target effects. The stereochemistry at the 2-position of the tetralin ring is also crucial, with the (S)-enantiomer often exhibiting higher affinity for certain serotonin (B10506) receptors. nih.gov
| N-Substituent | Relative Activity | Key Findings |
|---|---|---|
| H | Almost inactive | Absence of an N-alkyl group significantly reduces activity. |
| Ethyl | Slightly less active | Demonstrates the importance of a small alkyl group for receptor interaction. |
| n-Propyl | Optimal | Considered the ideal size for fitting into the receptor binding pocket. |
Modification of the tetralin core, including the position and nature of substituents on the aromatic ring, is another important avenue for modulating the pharmacological properties of this compound analogues. The substitution pattern can influence receptor selectivity and functional activity. For instance, the presence of a methoxy group at the 8-position has been shown to enhance affinity for the 5-HT1A serotonin receptor.
Functionalization of the tetralin core can be achieved through various synthetic methods, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. beilstein-journals.org These methods allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships. The presence of a halogen, such as bromine, can serve as a handle for further synthetic transformations.
| Substituent | Position | Effect on Receptor Affinity |
|---|---|---|
| Hydroxy | 7 | Core feature of the parent compound. |
| Methoxy | 8 | Enhances 5-HT1A receptor affinity. |
| Various | 5 | Demonstrates high affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. |
Prodrug strategies are employed to improve the pharmacokinetic properties of this compound, such as its absorption, distribution, and metabolic stability. nih.gov This involves the temporary modification of the phenolic hydroxyl or the amino group to create a derivative that is converted back to the active parent drug in the body. nih.govjetir.org
The phenolic hydroxyl group of this compound is a prime site for prodrug modification. Ester and carbamate (B1207046) derivatives are commonly synthesized to mask this polar group, thereby increasing the lipophilicity of the molecule and potentially enhancing its ability to cross biological membranes. scirp.org
Ester Prodrugs: These are formed by reacting the hydroxyl group with a carboxylic acid or its derivative. The resulting ester can be hydrolyzed in vivo by esterase enzymes to release the active parent drug. scirp.org
The amino group of this compound can also be derivatized to form prodrugs. google.com
Amide Prodrugs: Acylation of the amino group to form an amide can reduce its basicity and increase its stability. nih.gov However, amides are generally more stable to hydrolysis than esters, which can make them less suitable as prodrugs if rapid release of the parent amine is required. nih.gov
Carbonate Prodrugs: The amino group can be converted to a carbamate, which can be designed to be cleavable in vivo. google.com
Hydroxylamine (B1172632) Derivatives: The formation of hydroxylamine derivatives represents another potential prodrug approach for the amino function. google.com
The design and synthesis of these prodrugs require a careful balance between stability during storage and administration, and efficient conversion to the active drug at the desired site of action. nih.gov
Prodrug Design Based on this compound Derivatives
Radiosynthesis of Labeled this compound Analogs for Imaging Studies
The radiosynthesis of aminotetralin analogs for PET imaging requires sophisticated chemical procedures that can be performed rapidly due to the short half-lives of the radioisotopes involved (20.4 minutes for Carbon-11 and 109.8 minutes for Fluorine-18). frontiersin.orgmdpi.comopenmedscience.com These methods are designed to produce high-purity radiotracers with high specific activity, ensuring that a small mass of the compound can be administered for imaging without causing pharmacological effects.
A series of Carbon-11 labeled aminotetralin analogs have been developed as high-affinity agonists for dopamine D2 receptors. nih.gov The radiosynthesis of these compounds, including [¹¹C]-5-OH-DPAT, [¹¹C]PPHT, and [¹¹C]ZYY-339, has been achieved through a common pathway. nih.govnih.gov This method begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a cyclotron. nih.gov The [¹¹C]CO₂ is then used to synthesize [¹¹C]propionyl chloride. nih.govnih.gov
This reactive intermediate is subsequently coupled with the appropriate secondary amine precursor to form the corresponding amide. The final step involves the reduction of the amide to yield the desired tertiary amine product. nih.govnih.gov The entire synthesis, including purification by reverse-phase high-performance liquid chromatography (HPLC), is typically completed within 60-75 minutes. nih.govnih.gov This rapid synthesis is essential to maximize the yield of the final product before significant radioactive decay of the Carbon-11 isotope occurs.
Research findings for these Carbon-11 labeled aminotetralins indicate the following:
Radiochemical yields: 5-10% (calculated from the initial [¹¹C]CO₂). nih.govnih.gov
Specific activities: Ranging from 250 to 1,000 Ci/mmol. nih.gov
In vitro binding: Autoradiography studies in rat brain slices have demonstrated that [¹¹C]-5-OH-DPAT, [¹¹C]PPHT, and [¹¹C]ZYY-339 exhibit selective binding to dopamine D2 receptors in the striata. nih.govnih.gov
| Compound | Precursor | Key Synthesis Steps | Radiochemical Yield | Synthesis Time | Specific Activity |
| [¹¹C]-5-OH-DPAT | 5-hydroxy-2-(N-propylamino)tetralin | 1. Reaction of [¹¹C]CO₂ with ethylmagnesium bromide, followed by reaction with phthaloyl chloride to form [¹¹C]propionyl chloride. 2. Coupling of [¹¹C]propionyl chloride with the precursor. 3. Reduction with LiAlH₄. | 5-10% | 60-75 min | 250-1,000 Ci/mmol |
| [¹¹C]PPHT | (+/-)-2-(N-phenethylamino)-5-hydroxytetralin | 1. Synthesis of [¹¹C]propionyl chloride. 2. Coupling with the precursor to form the amide. 3. Reduction to the tertiary amine. | 5-10% | 60-75 min | 250-1,000 Ci/mmol |
| [¹¹C]ZYY-339 | (+/-)-2-(N-cyclohexylethylamino)-5-hydroxytetralin | 1. Synthesis of [¹¹C]propionyl chloride. 2. Coupling with the precursor to form the amide. 3. Reduction to the tertiary amine. | 5-10% | 60-75 min | 250-1,000 Ci/mmol |
Fluorine-18 labeled aminotetralins offer the advantage of a longer half-life compared to their Carbon-11 counterparts, which allows for more complex imaging protocols and distribution to facilities without an on-site cyclotron. frontiersin.org Improved and more efficient radiosynthesis methods have been developed for these compounds. nih.govresearchgate.net
For [¹⁸F]-5-OH-FPPAT and [¹⁸F]-7-OH-FHXPAT, a two-step radiosynthesis has been established. snmjournals.org This process involves the radiolabeling of bromo-precursor molecules with [¹⁸F]fluoride, facilitated by Kryptofix/K₂CO₃ in acetonitrile (B52724) at elevated temperatures. snmjournals.org A subsequent deprotection step under mild acidic conditions yields the final product. snmjournals.org This improved procedure circumvents a previously reported hydride reduction step, simplifying the synthesis. researchgate.netsnmjournals.org The radiosynthesis of [¹⁸F]-5-OH-FHXPAT and [¹⁸F]-7-OH-FHXPAT has been enhanced through modifications to previously published methods. nih.govresearchgate.net
Key research findings for these Fluorine-18 labeled aminotetralins include:
Radiochemical yields: Approximately 30% for the two-step synthesis of the THP-protected bromo-precursors. snmjournals.org An earlier three-step synthesis for [¹⁸F]-5-OH-FPPAT reported decay-corrected yields of 10-15%. researchgate.net
Specific activities: Greater than 2,000 Ci/mmol. snmjournals.org
Binding Characteristics: In vitro binding studies have shown that [¹⁸F]-5-OH-FPPAT predominantly binds to the striatum, an area rich in D2 receptors. snmjournals.org In contrast, [¹⁸F]-7-OH-FHXPAT exhibits more widespread binding, including in the cerebellum, suggesting it may be a potential tracer for D3 receptors. nih.govsnmjournals.org
| Compound | Precursor | Key Synthesis Steps | Radiochemical Yield | Specific Activity |
| [¹⁸F]-5-OH-FPPAT | 2-(N-propyl-N-5'-bromopentyl)amino-5-tetrahydroxypyranyltetralin | 1. Radiolabeling of the bromo-precursor with [¹⁸F]fluoride, Kryptofix/K₂CO₃ in acetonitrile. 2. Deprotection under mild acidic conditions. | ~30% (2-step) 10-15% (3-step) | >2000 Ci/mmol |
| [¹⁸F]-5-OH-FHXPAT | Brominated precursor 5 | 1. Reaction with [¹⁸F]fluoride, Kryptofix, potassium carbonate in acetonitrile. 2. Reduction with Lithium aluminum hydride in tetrahydrofuran. 3. Treatment with aqueous HCl in methanol. | Improved yields with modified procedures | >2000 Ci/mmol |
| [¹⁸F]-7-OH-FHXPAT | 2-(N-propyl-N-5'-bromohexyl)amino-7-tetrahydroxypyranyltetralin | 1. Radiolabeling of the bromo-precursor with [¹⁸F]fluoride, Kryptofix/K₂CO₃ in acetonitrile. 2. Deprotection under mild acidic conditions. | ~30% | >2000 Ci/mmol |
Molecular Pharmacology of R 2 Amino 7 Hydroxytetralin
Serotonin (B10506) Receptor Interactions and Related Agonist/Antagonist Profiles
Cross-Reactivity and Selectivity Challenges with Serotonin Receptors
The structural features of (R)-2-Amino-7-hydroxytetralin, particularly the aminotetralin core, bear a resemblance to the neurotransmitter serotonin, which can lead to interactions with serotonin (5-HT) receptors. psu.edu This structural similarity is a foundational challenge in medicinal chemistry, as the goal is often to achieve high selectivity for a specific receptor target to minimize off-target effects. The stimulation of serotonin receptors is a known action of many hallucinogenic compounds, and aminotetralin derivatives have been evaluated for such effects. psu.edu
Research into related aminotetralin compounds, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), highlights the potential for significant cross-reactivity. 8-OH-DPAT, a prototypical 5-HT1A receptor agonist, was later found to possess a relatively high affinity for the 5-HT7 receptor subtype as well. nih.govnih.gov The R(+)-enantiomer of 8-OH-DPAT generally shows greater agonistic activity at 5-HT1A receptors compared to its S(-) counterpart. researchgate.net This lack of absolute selectivity, even in well-established research tools, underscores the difficulty in designing aminotetralin-based ligands that target only a single receptor class. For phenylalkylamines, a class that includes aminotetralins, there is often higher affinity for 5-HT2 receptors compared to 5-HT1 receptors. acs.org The development of ligands based on scaffolds like coumarin (B35378) has been a strategy to achieve high affinity and selectivity for the 5-HT1A receptor, demonstrating the ongoing effort to overcome the inherent cross-reactivity of simpler pharmacophores. researchgate.net
Opioid Receptor Modulation
The aminotetralin scaffold has proven to be a versatile template for developing ligands that interact with opioid receptors. Molecular modeling studies have indicated a significant structural similarity between the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore and other classes of opioid antagonists, such as the trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidines. researchgate.net This has spurred investigations into aminotetralin derivatives as potential modulators of mu-opioid and kappa-opioid receptors.
Mu-Opioid Receptor (MOR) Affinity and Selectivity of Derivatives
Derivatives of the aminotetralin skeleton have been synthesized and evaluated for their binding affinity at the mu-opioid receptor (MOR). researchgate.net Research has shown that specific structural modifications can influence potency and selectivity. For instance, the introduction of a methoxy (B1213986) group at the 3-position of the aminotetralin ring was found to increase potency at MOR. researchgate.net While many aminotetralin derivatives have been explored for their antagonist properties, some analogs have been developed as potent and selective MOR agonists. frontiersin.org The pursuit of biased agonism, where a ligand preferentially activates G-protein signaling over β-arrestin pathways, is a key area of research for developing safer opioid analgesics. elifesciences.org
Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Selected Aminotetralin and Related Derivatives Note: Data is compiled from various sources and may not represent directly comparable experimental conditions.
| Compound/Derivative Class | Modification | MOR Affinity (Ki, nM) | Selectivity Profile | Reference |
| Aminotetralin Derivatives | 3-Methoxy substitution | Increased potency | Also increased KOR potency | researchgate.net |
| Endomorphin-2 Analogs | Various peptide modifications | Sub-nM to nM range | Highly mu-selective | frontiersin.org |
| MP1207 | m-amine group on N-phenethyl scaffold | 0.23 nM | MOR/KOR selective over DOR | elifesciences.org |
| MP1208 | m-guanidine group on N-phenethyl scaffold | 0.34 nM | MOR/KOR selective over DOR | elifesciences.org |
Kappa-Opioid Receptor (KOR) Antagonism and Related Pharmacophores
The 2-amino-1,1-dimethyl-7-hydroxytetralin structure has been identified as a novel and effective scaffold for developing kappa-opioid receptor (KOR) antagonists. nih.govdntb.gov.uadntb.gov.ua This discovery provided a new chemical template distinct from traditional KOR antagonists like norbinaltorphimine. nih.govacs.org Structure-activity relationship studies have revealed that the antagonist activity at the KOR is sensitive to substitutions on the aminotetralin core. researchgate.net For example, introducing a methoxy group at the 3-position enhances potency not only at MOR but also at KOR. researchgate.net The development of potent and selective KOR antagonists is of significant therapeutic interest.
Molecular modeling has been instrumental in understanding how these ligands interact with the receptor. It is suggested that for some antagonists, a protonated nitrogen group forms an interaction with the Asp138 residue in transmembrane domain 3 (TM3) of the KOR, while other moieties interact with residues like Glu297 in TM6. acs.org
Table 2: Kappa-Opioid Receptor (KOR) Antagonist Activity of Selected Aminotetralin-Based Scaffolds Note: This table illustrates the utility of the pharmacophore in developing KOR antagonists.
| Scaffold/Derivative | Key Structural Feature | KOR Activity | Selectivity | Reference |
| 2-amino-1,1-dimethyl-7-hydroxytetralin | Core pharmacophore | Antagonist | Varies with substitution | nih.govdntb.gov.ua |
| 3-Methoxy-aminotetralin derivative | Methoxy group at C3 | Increased KOR potency | Also increased MOR potency | researchgate.net |
| GNTI (Naltrindole derivative) | Guanidinium group as KOR "address" | Potent KOR antagonist (Ke = 0.1 nM) | ~10-fold more selective than norBNI | acs.org |
Adenosine (B11128) Receptor Interactions
Beyond dopaminergic and serotonergic systems, the potential for aminotetralin derivatives to interact with other neurotransmitter systems, such as the adenosinergic system, is an area of pharmacological interest. This is particularly relevant given the significant interplay between adenosine and dopamine (B1211576) receptors in the brain.
A2A Receptor Affinity and Allosteric Interactions with Dopamine Receptors
Adenosine A2A receptors are highly concentrated in dopamine-rich brain regions like the striatum, where they form heteromeric complexes with dopamine D2 receptors. consensus.appfrontiersin.org This arrangement allows for direct, allosteric interactions between the two receptors. consensus.appnih.gov Activation of the A2A receptor leads to a decrease in the affinity of the D2 receptor for its agonists, a key mechanism of the antagonistic relationship between adenosine and dopamine. consensus.appnih.gov
Structure-Activity Relationships (SAR) of this compound Derivatives
The pharmacological profile of aminotetralin derivatives is highly dependent on their specific structural characteristics. Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the aminotetralin scaffold affect receptor affinity, selectivity, and functional activity. researchgate.netgoogle.com
For opioid receptor activity, molecular modeling suggests that the aminotetralin skeleton serves as a suitable scaffold for designing selective antagonists. researchgate.net Key findings from SAR studies include:
Substitution at C1: The introduction of geminal dialkyl groups (e.g., dimethyl) at the C1 position of the tetralin ring is a feature of the KOR antagonist scaffold. researchgate.netnih.gov
Substitution at C3: Adding a methoxy group at the C3 position has been shown to increase the potency of derivatives at both MOR and KOR. researchgate.net
Substitution on the Amino Group: Modifications to the 2-amino group can drastically alter activity. For KOR antagonists based on related scaffolds, the nature of the N-substituent is critical for determining antagonist potency and selectivity. acs.org
The conformationally restricted nature of the tetralin ring system provides a more rigid structure compared to flexible phenethylamines, which aids in defining the optimal geometry for receptor interaction. psu.edu The SAR for aminotetralins at dopamine and serotonin receptors has also been extensively studied, revealing that subtle changes, such as the position of a hydroxyl group or the nature of N-alkyl substituents, can shift the selectivity between different receptor subtypes.
Impact of Hydroxyl Group Position (e.g., 5-OH vs. 7-OH vs. 8-OH)
The position of the hydroxyl group on the aromatic ring of the 2-aminotetralin scaffold is a major determinant of receptor affinity and selectivity. nih.gov Shifting the hydroxyl moiety between the 5, 7, and 8-positions results in significant changes in pharmacological activity, particularly concerning dopamine (D₂, D₃) and serotonin (5-HT₁ₐ) receptors. acs.org
Compounds with a 5-hydroxyl group, such as 5-hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT), generally exhibit high efficacy at postsynaptic dopamine receptors. nih.gov In contrast, aminotetralins that lack this 5-OH substitution, including 7-hydroxy derivatives like 7-OH-DPAT, tend to show greater selectivity for dopamine autoreceptors. nih.gov The 7-OH substituted analogs are recognized as potent D₂ and D₃ receptor agonists. nih.gov For example, 7-OH-DPAT is a well-established D₃/D₂ receptor agonist.
The 8-hydroxy substituted analog, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), demonstrates a pronounced selectivity for the 5-HT₁ₐ receptor, with approximately 100-fold higher affinity for this receptor compared to D₂ and D₃ receptors. nih.gov The (R)-enantiomer of 8-OH-DPAT acts as a full 5-HT₁ₐ agonist, while the (S)-enantiomer is a partial agonist or antagonist. The affinity of the β-rotamer analogue, 7-hydroxy-N,N-di-n-propyl-2-aminotetralin, for dopamine receptors is reported to be 5 to 22 times weaker than its 5-hydroxy counterpart, which is an α-rotamer analogue. researchgate.net
Table 1: Receptor Affinity (Ki, nM) of Hydroxylated 2-Aminotetralin Analogs This table is interactive. Select headers to sort data.
| Compound | Hydroxyl Position | D₂ Affinity (Ki, nM) | D₃ Affinity (Ki, nM) | 5-HT₁ₐ Affinity (Ki, nM) |
|---|---|---|---|---|
| (+)-7-OH-DPAT | 7-OH | 1.9 | 0.24 | 22 |
| (-)-7-OH-DPAT | 7-OH | 110 | 1.8 | 32 |
| (+)-8-OH-DPAT | 8-OH | 3500 | 4300 | 1.3 |
| (-)-8-OH-DPAT | 8-OH | 1300 | 1200 | 1.3 |
Data sourced from a study on cloned human receptors. nih.gov
Influence of N-Substitution on Receptor Affinity and Selectivity
Modification of the amino group at the C2 position through N-substitution significantly modulates receptor affinity and selectivity. The size and nature of the N-alkyl groups play a crucial role in the interaction with the binding pockets of dopamine and serotonin receptors.
In the 5-hydroxy-2-aminotetralin (B1209819) series, compounds bearing at least one n-propyl group on the nitrogen atom exhibit the highest dopaminergic activity and potency, with the di-n-propyl homolog being the most potent. annualreviews.org Similarly, for 5-substituted-2-aminotetralins (5-SATs), substituting the scaffold with an N,N-dipropylamine moiety at the C2 position leads to higher affinity across 5-HT₁ receptor subtypes compared to analogs with a smaller dimethylamine (B145610) group. acs.org
Conversely, studies on α2-adrenergic receptors have shown that C(2)-N,N-dipropylamine analogues generally have a 10- to 25-fold lower affinity than the C(2)-N,N-dimethylamine and pyrrolidine (B122466) analogues at both α2A and α2C receptors. acs.org The N-propyl group in compounds like (S)-8-MeO-2-AT is suggested to provide a balance of lipophilicity and receptor interactions. Smaller N-alkyl groups, such as N-methyl, tend to reduce 5-HT₁ₐ affinity, whereas bulkier groups like N-pentyl may increase activity at off-target dopamine receptors. The introduction of a bulky N-(4-hydroxyphenethyl)-N-propyl substituent on an 8-chloro-substituted ADTN derivative resulted in marked D-2 binding affinity. nih.gov
Table 2: Effect of N-Substitution on Receptor Affinity (Ki, nM) for 5-SAT Analogs at 5-HT₁ Receptors This table is interactive. Select headers to sort data.
| Compound Class | C(2) Substituent | 5-HT₁ₐ Affinity (Ki, nM) | 5-HT₁B Affinity (Ki, nM) | 5-HT₁D Affinity (Ki, nM) |
|---|---|---|---|---|
| (2S)-5-SATs | N,N-dimethylamine | High | High | Highest |
| (2S)-5-SATs | N,N-dipropylamine | Higher than dimethylamine | Higher than dimethylamine | Higher than dimethylamine |
| (2S)-5-SATs | Pyrrolidine | Selective High Potency | Lower Potency | Lower Potency |
This table represents generalized findings from studies on 5-substituted-2-aminotetralins. acs.org
Conformational Preferences and Receptor Binding
The semi-rigid structure of the 2-aminotetralin scaffold restricts the conformation of the molecule, which is a key factor in its interaction with receptors. The tetralin ring system can adopt different conformations, such as a chair or a twisted-boat form, influencing the orientation of the crucial pharmacophoric elements—the hydroxyl group and the amino group.
The 5-hydroxy-2-aminotetralins are considered semi-rigid analogues of dopamine in the α-rotamer (trans-cisoid) conformation. researchgate.net This conformational preference is believed to be responsible for their high affinity for the dopamine D₂ receptor. nih.gov In contrast, the 7-hydroxy isomers are analogues of dopamine in the β-rotamer conformation, which generally results in weaker affinity for dopamine receptors. researchgate.net Conformational analysis has indicated that the chair conformation of the aminotetralin ring is biologically more active. ajrconline.org The stereochemistry at the C2 position is also a critical determinant, with the (S)-enantiomers of 5-substituted-2-aminotetralins displaying a significantly higher affinity (35- to 1000-fold) for 5-HT₁ₐ, 5-HT₁B, and 5-HT₁D receptors compared to the (R)-configuration. acs.orgnih.gov
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational methods are indispensable tools for elucidating the SAR of 2-aminotetralin derivatives. Techniques such as homology modeling, molecular dynamics simulations, and docking studies provide detailed insights into ligand-receptor interactions at an atomic level. acs.org
For many years, the lack of high-resolution crystal structures for dopamine receptors hindered structure-based drug design. plos.orgresearchgate.net To overcome this, researchers developed homology models of these G-protein coupled receptors (GPCRs). plos.orgresearchgate.net These models were often constructed using the crystal structures of related GPCRs, such as the β₂-adrenergic receptor or rhodopsin, as templates. plos.org More recently, the solved crystal structure of the human dopamine D₃ receptor has served as a more accurate template for building and refining models of both D₂ and D₃ receptors. plos.orgresearchgate.net These models are crucial for understanding the structural basis of ligand binding and selectivity, especially given the high sequence homology between D₂ and D₃ receptor subtypes. plos.org
Homology models are further refined using molecular dynamics (MD) simulations. plos.orgresearchgate.net These simulations are critical for achieving a more realistic and stable receptor conformation by placing the receptor model within a simulated biological membrane environment, such as a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer. plos.orgmdpi.com MD simulations, which can run for time scales up to a microsecond, allow the receptor and its ligand to relax into energetically favorable conformations, providing insights into the dynamic nature of their interaction. acs.orgacs.org This process helps differentiate the structures of highly homologous receptors, like D₂ and D₃, and reveals subtle conformational changes that are key to ligand selectivity. plos.orgresearchgate.net
Once a refined receptor model is established, molecular docking studies are performed to predict the binding pose of ligands like this compound within the receptor's binding pocket. plos.orgresearchgate.net These studies can identify key interactions, such as hydrogen bonds with serine residues in the transmembrane helices and ionic interactions with conserved aspartate residues, which are critical for the binding of aminergic GPCR ligands. acs.orgmdpi.com Following docking, binding energy calculations are used to estimate the affinity of the ligand for the receptor. plos.orgresearchgate.net These calculated energies can be correlated with experimental binding affinities (Ki values), providing a robust validation of the model and a predictive tool for designing new ligands with improved affinity and selectivity. plos.orgals-journal.com
Quantitative Structure-Activity Relationship (QSAR) and CoMFA Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), extend this principle by considering the 3D properties of molecules to explain their interactions with a biological target. mdpi.com These approaches are instrumental in drug design for understanding the physicochemical and structural requirements for a ligand to bind to its receptor, thereby guiding the synthesis of more potent and selective molecules. iaps.org.in
For aminotetralin derivatives, including this compound and its closely related analogue 7-OH-DPAT, 3D-QSAR and CoMFA have been pivotal in elucidating the structural determinants of their affinity for dopamine and serotonin receptors. acs.orgresearchgate.net These studies typically involve creating a dataset of structurally related compounds with known biological activities, aligning them based on a common scaffold, and then using statistical methods to correlate their molecular fields (steric and electrostatic) with their receptor affinities. mdpi.com
A key application of these methods has been the investigation of agonist binding at dopamine D1 and D2 receptors. nih.gov In one such study, a molecular database of 16 structurally diverse dopamine agonists was created and aligned against a template molecule—bromocriptine for the D2 receptor. nih.govacs.org The biological activity, expressed as the logarithm of the inverse of the low-affinity agonist dissociation constant (ln(1/KL)), was used as the dependent variable for the CoMFA model. nih.govacs.org This approach allows for a precise quantitative comparison of how structural modifications affect receptor binding. nih.gov
The resulting CoMFA models for the D2 receptor demonstrated strong statistical significance and predictive power. nih.gov A model for D2 receptor affinity yielded a cross-validated R² (q²) value of 0.834 and a non-cross-validated R² of 0.999. nih.govacs.org The high q² value indicates good internal predictability, while the high R² value shows a strong correlation between the predicted and experimental activities of the compounds in the training set. nih.govacs.org The predictive utility of such models was successfully validated using test compounds like 7-OH-DPAT, which were not part of the initial training set, with the models accurately predicting their binding affinities. nih.govacs.org
These CoMFA models provide detailed insights into the pharmacophore required for D2 receptor activation. The aligned structures suggested a three-point pharmacophore map for dopamine agonists, consisting of a cationic nitrogen and two electronegative centers, such as the hydroxyl group on the tetralin ring. nih.govacs.org The analysis reveals the optimal spatial arrangement of these features, including the height of the nitrogen atom relative to the plane of the aromatic ring. nih.govacs.org
Furthermore, CoMFA generates 3D contour maps that visualize the impact of steric and electrostatic fields on biological activity. These maps highlight regions where bulky substituents would be favorable or unfavorable for receptor binding, and areas where positive or negative electrostatic potential would enhance or diminish affinity. For D2 receptor antagonists, CoMFA models have shown that steric interactions contribute significantly to the binding affinity, accounting for as much as 67.4% of the variance in some models. mdpi.com This information is invaluable for the rational design of new derivatives of this compound with improved pharmacological profiles.
Studies have also applied these computational techniques to understand receptor selectivity, for instance, between the D2 and D3 dopamine receptor subtypes or between dopamine and serotonin receptors. researchgate.netrsc.org By comparing CoMFA models for different receptors, researchers can identify the specific structural features that govern selective binding. nih.gov For example, 3D-QSAR studies on 5-substituted 2-aminotetralin analogues have shown that a steric appendage at the C5-position can enhance selectivity for the 5-HT7 receptor over the 5-HT1A receptor. researchgate.net
Table 1: Statistical Validation of a Comparative Molecular Field Analysis (CoMFA) Model for Dopamine D2 Receptor Agonists
This table presents the statistical parameters for a CoMFA model developed using a training set of 16 dopamine agonists. The model's purpose is to correlate the steric and electrostatic properties of the ligands with their binding affinity (KL) at the recombinant rat D2short dopamine receptor. nih.govacs.org
| Statistical Parameter | Value | Description | Source |
| q² (Cross-validated R²) | 0.834 | A measure of the internal predictive ability of the model. Values > 0.5 are considered good. | nih.govacs.org |
| Optimal Components | 5 | The number of principal components that yielded the highest q² value. | nih.gov |
| R² (Non-cross-validated) | 0.999 | A measure of the model's ability to fit the data of the training set. | nih.govacs.org |
| Standard Error of Estimate | 0.116 | A measure of the goodness of fit of the model to the training set data. | nih.govacs.org |
| F-value | 2465 | A statistical test of the model's significance. Higher values indicate greater significance. | nih.govacs.org |
In Vitro Pharmacological Investigations
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. These studies have been instrumental in characterizing the receptor binding profile of (R)-2-Amino-7-hydroxytetralin and its derivatives.
Dopamine (B1211576) D1, D2, D3, D4 Receptor Binding Studies
Studies on a series of 2-aminotetralin derivatives have shown that these compounds generally exhibit high affinity for both the D2 and D3 dopamine receptors. nih.gov Conversely, the affinity for the D4 receptor subtype has been found to be low for this class of compounds. nih.gov
Much of the detailed characterization has been performed on the N,N-di-n-propyl derivative, (R)-(+)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin, also known as (R)-(+)-7-OH-DPAT. This closely related analog demonstrates a significant affinity and selectivity for the D3 receptor. nih.gov It corresponds to the β-rotameric conformation of dopamine. nih.gov The binding affinity of (R)-(+)-7-OH-DPAT for the human D3 receptor is in the low nanomolar range, while its affinity for the D2L receptor is considerably lower. rug.nlguidetopharmacology.org
Serotonin (B10506) 5-HT1A Receptor Binding Studies
Investigations into the binding of 2-aminotetralin derivatives at serotonin 5-HT1 type receptors have revealed a significant stereochemical preference. Specifically, for binding at 5-HT1A, 5-HT1B, and 5-HT1D receptors, the (S)-enantiomer is strongly preferred over the (R)-enantiomer. nih.gov Studies on 5-substituted-2-aminotetralins (5-SATs) demonstrated at least a 50-fold stereoselective preference for the (2S) configuration over the (2R) configuration at these receptors. nih.gov This indicates that this compound possesses a substantially lower affinity for the 5-HT1A receptor compared to its (S)-counterpart.
Opioid Receptor Binding Assays
Measurement of Dissociation Constants (Kd) and Inhibitory Concentrations (IC50)
The affinity of ligands for receptors is quantified using inhibition constants (Ki) and dissociation constants (Kd). For the N,N-dipropyl analog, (R)-(+)-7-OH-DPAT, specific affinity values for dopamine receptors have been established.
| Compound | Receptor | Assay Type | Value (nM) | Reference |
|---|---|---|---|---|
| (R)-(+)-7-OH-DPAT | Dopamine D3 (human) | Ki | 0.92 | researchgate.net |
| (R)-(+)-7-OH-DPAT | Dopamine D2 (human) | Ki | 61 | researchgate.net |
| (R)-(+)-7-OH-DPAT | Dopamine D2L (human) | pKi (6.69) | 202 | guidetopharmacology.org |
Functional Assays and Signal Transduction Studies
Functional assays are performed to determine the consequence of a ligand binding to a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. This is often measured by observing downstream signaling events, such as the modulation of enzymes like adenylate cyclase.
Adenylate Cyclase Modulation (D1 receptor activation)
Dopamine receptors are functionally divided into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). A primary distinction is their effect on the enzyme adenylate cyclase. D1-like receptors typically couple to Gs proteins and activate adenylate cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). nih.gov In contrast, D2-like receptors couple to Gi/o proteins and inhibit adenylate cyclase activity. nih.gov
While this compound and its analogs show high affinity for D2-like receptors, which inhibit adenylate cyclase, specific studies detailing the functional effects of this compound on D1 receptor-mediated adenylate cyclase activation are not prominently available in the reviewed scientific literature. General studies on D1 agonists confirm their role in stimulating adenylate cyclase, but compound-specific data for this compound is lacking. nih.gov
G-Protein Coupling and High/Low Affinity States
The interaction of this compound, also known as (R)-7-OH-DPAT, with dopamine D2 receptors is characterized by its recognition of different affinity states of the receptor, which are modulated by the coupling of the receptor to G-proteins. G-protein coupled receptors (GPCRs) like the D2 receptor can exist in a high-affinity state for agonists when coupled to a G-protein, and a low-affinity state when uncoupled. The binding of agonists promotes the formation of the high-affinity ternary complex of the agonist, receptor, and G-protein, which is the initial step in signal transduction.
In vitro binding studies using Chinese hamster ovary (CHO) cells expressing the dopamine D2 receptor have demonstrated that 3H-7-hydroxy-2-(N,N-di-n-propylamino)tetralin ([3H]7-OH-DPAT) labels the D2 receptor with a high affinity, exhibiting a dissociation constant (Kd) of approximately 3.6 nM. nih.gov The sensitivity of this binding to guanine nucleotides, such as GTP, is a hallmark of agonist binding to a G-protein-coupled receptor. nih.gov Guanine nucleotides promote the dissociation of the G-protein from the receptor, thereby converting the high-affinity state to a low-affinity state. This phenomenon has been observed with [3H]7-OH-DPAT binding to D2 receptors, confirming its interaction with the G-protein-coupled state of the receptor. nih.gov
Competition binding assays provide further insight into the affinity of this compound for the different states of the D2 receptor. The affinity of an agonist is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Discrepancies in reported Ki values for 7-OH-DPAT at the D2 receptor likely reflect different experimental conditions that may favor the high- or low-affinity state. For instance, a pKi of 7.6 has been reported, while other studies show a pKi of 6.69, which translates to a Ki of approximately 202 nM for the human D2L receptor expressed in HEK cells. guidetopharmacology.org Kinetic binding studies in rat caudate-putamen have also suggested that [3H]R(+)-7-OH-DPAT binding involves multiple components, with both association and dissociation curves being composed of at least two phases. nih.gov This further supports the existence of multiple agonist binding states for the D2 receptor. nih.gov
| Parameter | Value | Receptor | Cell Line | Reference |
|---|---|---|---|---|
| Kd for [3H]7-OH-DPAT | 3.6 nM | Dopamine D2 | CHO cells | nih.gov |
| pKi for 7-OH-DPAT | 7.6 | Dopamine D2 | Not Specified | guidetopharmacology.org |
| pKi for 7-OH-DPAT | 6.69 | Human Dopamine D2L | HEK cells | guidetopharmacology.org |
| Ki for 7-OH-DPAT | ~202 nM | Human Dopamine D2L | HEK cells | guidetopharmacology.org |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (D2 receptor-mediated mitogenesis)
The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a significant signaling cascade downstream of many GPCRs, including the dopamine D2 receptor, often leading to cellular processes like proliferation and differentiation (mitogenesis). Studies have shown that activation of D2 receptors can indeed lead to the phosphorylation of MAPK in neurons.
However, the effect of this compound and its analogs on D2 receptor-mediated mitogenesis appears to be complex and may be cell-type specific. In a study utilizing opossum kidney (OK) cells, which endogenously express D2, D3, and D4 receptors, the D2-like receptor agonist bromocriptine was found to induce mitogenesis, as measured by an increase in [3H]thymidine incorporation. nih.gov This effect was blocked by the MAPK kinase (MEK) inhibitor PD 98059, indicating the involvement of the MAPK pathway. nih.gov Conversely, another aminotetralin derivative, (R)-(+)-2-dipropylamino-7-hydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide, did not produce such an effect, suggesting it does not activate the mitogenic response in these cells. nih.gov
Furthermore, in 7315c pituitary tumor cell membranes, which exclusively express the D2 receptor subtype, dopamine was shown to inhibit adenylyl cyclase activity. nih.gov In this system, (+/-)7-OH-DPAT did not have an effect on its own but acted as an antagonist to the dopamine-induced inhibition of adenylyl cyclase. nih.gov This finding suggests that in certain cellular contexts, this compound may not act as a classic agonist for all D2 receptor-mediated signaling pathways. The varied functional responses elicited by this compound underscore the concept of functional selectivity, where a ligand can stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways.
| Compound | Cell Type | Effect on Mitogenesis/MAPK Pathway | Reference |
|---|---|---|---|
| Bromocriptine (D2-like agonist) | Opossum Kidney (OK) cells | Increased [3H]thymidine incorporation (mitogenesis) via MAPK pathway | nih.gov |
| (R)-(+)-2-dipropylamino-7-hydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide | Opossum Kidney (OK) cells | No increase in [3H]thymidine incorporation | nih.gov |
| (+/-)7-OH-DPAT | 7315c pituitary tumor cells | Antagonized dopamine-inhibited adenylyl cyclase activity | nih.gov |
In Vitro Autoradiography of Brain Slices
In vitro autoradiography is a powerful technique used to visualize the distribution and density of receptors in tissue sections. This method involves incubating brain slices with a radiolabeled ligand, such as [3H]-(R)-2-Amino-7-hydroxytetralin, which binds to its target receptors. The sections are then exposed to a film or a sensitive phosphor imaging plate, which captures the radioactive signal and creates an image of the receptor distribution.
Studies utilizing [3H]R(+)-7-OH-DPAT for autoradiography in the rat brain have provided valuable information on the localization of D2 and D3 receptors. Pharmacological characterization of [3H]R(+)-7-OH-DPAT binding in membrane preparations from the rat caudate-putamen revealed that the binding could be resolved into three specific sites. nih.gov The two major high-affinity sites likely represent D3 receptor binding, while a minor, third site corresponds to D2 receptor binding. nih.gov This indicates that [3H]R(+)-7-OH-DPAT can be used in autoradiographic studies to map the distribution of both D3 and, to a lesser extent, D2 receptors in the brain.
The distribution of 5-HT1A binding sites has also been studied using the related compound [3H]-8-hydroxy-2-(N,N-dipropylamino)tetralin ([3H]-8-OH-DPAT). jneurosci.org These studies demonstrate the utility of radiolabeled aminotetralin compounds in mapping the neuroanatomical distribution of their respective receptor targets. For this compound, autoradiographic studies would be expected to show high densities of binding in regions known to be rich in D2 and D3 receptors, such as the striatum (caudate-putamen and nucleus accumbens), olfactory tubercle, and substantia nigra. The specificity of the binding can be confirmed by co-incubating adjacent brain sections with an excess of a non-radiolabeled competing ligand, which should displace the radioligand from the specific binding sites.
Cellular and Subcellular Localization Studies
Receptor Expression in Cultured Cells (e.g., CHO cells, Opossum Kidney cells)
Cultured cell lines that endogenously or recombinantly express specific receptors are invaluable tools for in vitro pharmacological investigations. Chinese hamster ovary (CHO) cells are a commonly used host for the stable expression of cloned receptors, including dopamine receptors. nih.govebi.ac.uk Studies have utilized CHO cells expressing either D2 or D3 dopamine receptors to characterize the binding of 3H-7-OH-DPAT. nih.gov In these engineered cell lines, [3H]7-OH-DPAT was found to label D3 receptors in a guanine nucleotide-insensitive manner with a Kd of about 0.5 nM, while it labeled D2 receptors with a high affinity (Kd of 3.6 nM) in a guanine nucleotide-sensitive fashion. nih.gov This demonstrates the utility of CHO cells for dissecting the specific interactions of this compound with individual dopamine receptor subtypes.
Opossum Kidney (OK) cells are another cell line that has been instrumental in studying dopamine receptor signaling. These cells have been shown to endogenously express D2, D3, and D4 dopamine receptor subtypes. nih.gov The presence of these receptors was initially demonstrated through radioligand binding using [3H]spiperone, and subsequently confirmed by Western blotting. nih.gov The expression of D2-like receptors in OK cells makes them a suitable model system for investigating the functional consequences of receptor activation, such as the potential for D2 receptor-mediated mitogenesis. nih.gov
| Cell Line | Receptor(s) Expressed | Key Findings with this compound or Analogs | Reference |
|---|---|---|---|
| Chinese Hamster Ovary (CHO) cells | Recombinant Dopamine D2 and D3 receptors | [3H]7-OH-DPAT labels D2 receptors with high, guanine nucleotide-sensitive affinity (Kd ~3.6 nM) and D3 receptors with subnanomolar, guanine nucleotide-insensitive affinity (Kd ~0.5 nM). | nih.gov |
| Opossum Kidney (OK) cells | Endogenous Dopamine D2, D3, and D4 receptors | Demonstrated the presence of D2-like receptors; used to study D2 receptor-mediated mitogenesis, where a similar aminotetralin did not show an effect. | nih.gov |
Immunohistochemistry for Receptor Protein Localization
Immunohistochemistry is a technique that utilizes antibodies to visualize the location of specific proteins within a tissue. This method has been extensively used to map the distribution of dopamine receptors in the brain, providing a detailed anatomical framework for understanding the sites of action of ligands like this compound.
Studies in the rat brain have revealed a widespread but distinct distribution of D2 receptors. In the cerebral cortex, D2 receptor immunoreactivity is generally weaker compared to other dopamine receptors and is primarily detected in the nuclear regions of pial and layer I astrocytes. frontiersin.org In deeper cortical layers, protoplasmic astrocytes show low to negligible D2 immunoreactivity, while some non-astrocytic cells in layer III are positive for D2 receptors. frontiersin.org
The hippocampus and dentate gyrus also exhibit D2-like receptor immunoreactivity, with cytoplasmic vesicles containing these receptors found in CA3 and other neurons, but notably absent from CA1 neurons and granule cells of the dentate gyrus. researchgate.net In the arcuate-median eminence complex, which is crucial for neuroendocrine regulation, punctate D2 receptor immunoreactivity is enriched in the lateral palisade zone, where nerve terminals are abundant. nih.gov This localization suggests a role for D2 receptors in modulating the release of hormones and neurotransmitters in this region. nih.gov Furthermore, D2 receptor immunoreactivity is observed in the cell bodies of tubero-infundibular dopamine neurons, indicating a potential for autoreceptor function. nih.gov
| Brain Region | Observed D2 Receptor Localization | Reference |
|---|---|---|
| Cerebral Cortex | Weak immunoreactivity, primarily in nuclear regions of pial and layer I astrocytes; some positive cells in layer III. | frontiersin.org |
| Hippocampus and Dentate Gyrus | Cytoplasmic vesicles in CA3 neurons; absent in CA1 neurons and dentate gyrus granule cells. | researchgate.net |
| Arcuate-Median Eminence Complex | Enriched punctate immunoreactivity in the lateral palisade zone (nerve terminals); present in cell bodies of tubero-infundibular dopamine neurons. | nih.gov |
In Vivo Neuropharmacological and Behavioral Studies
Animal Models in Neuropsychiatric Research
Animal models are indispensable for characterizing the effects of psychoactive compounds. The 7-hydroxytetralin structure has been primarily evaluated in models related to dopaminergic function, given its affinity for dopamine (B1211576) receptors.
Direct studies investigating (R)-2-Amino-7-hydroxytetralin in animal models of Parkinson's disease are limited. However, extensive research on its N-dipropylated derivative, R(+)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (known as (R)-7-OH-DPAT), provides significant insight into the potential of this chemical class. In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, which mimics the degeneration of dopaminergic neurons seen in the human condition, the administration of the D3 receptor agonist (R)-7-OH-DPAT has demonstrated notable therapeutic effects. nih.govcapes.gov.brjneurosci.org
Studies have shown that chronic delivery of (R)-7-OH-DPAT can induce the proliferation of cells in the substantia nigra pars compacta that adopt a dopaminergic neuronal phenotype. nih.govjneurosci.org This neurogenic effect was associated with a substantial recovery of dopaminergic cell counts in the lesioned brain region. nih.govcapes.gov.br Furthermore, this cellular restoration led to a functional recovery of the nigrostriatal pathway and a persistent improvement in locomotor function in these animal models. nih.govjneurosci.orgcaymanchem.com One study found that (R)-7-OH-DPAT administration reduced the loss of dopaminergic neurons in the substantia nigra and improved performance in motor tasks like the staircase test. caymanchem.com
Brain microdialysis is a key technique for measuring neurotransmitter levels in specific brain regions of living animals. Studies using this method have been crucial in defining the role of 7-hydroxy-2-aminotetralin derivatives at dopamine autoreceptors—presynaptic receptors that regulate the synthesis and release of dopamine.
A pivotal study investigating the enantiomers of various monohydroxy-2-aminotetralin derivatives found a clear stereoselective effect for 7-hydroxy substituted compounds. nih.gov Using brain microdialysis in the rat striatum, researchers demonstrated that the (R)-enantiomers of 7-OH-substituted derivatives, such as R(+)-7-OH-DPAT, are potent agonists at dopamine autoreceptors that regulate dopamine release. nih.gov Local infusion of these (R)-enantiomers into the striatum resulted in a significant decrease in dopamine release, on the order of 45-60%. nih.gov This inhibitory action on dopamine release is a hallmark of dopamine autoreceptor activation.
| Compound Class | Enantiomer | Model | Effect on Striatal Dopamine Release | Reference |
|---|---|---|---|---|
| 7-OH-substituted-2-aminotetralins | R-enantiomer | Rat Brain Microdialysis | Potent agonist activity at autoreceptors, decreasing release by 45-60% | nih.gov |
| 7-OH-substituted-2-aminotetralins | S-enantiomer | Rat Brain Microdialysis | Weak agonist activity at autoreceptors | nih.gov |
Behavioral assessments are used to determine the functional consequences of a compound's neuropharmacological activity. The (R)-enantiomer of 7-OH-DPAT has been evaluated in several behavioral paradigms. In studies with normal mice, (R)-7-OH-DPAT was found to inhibit locomotion when animals were placed in a novel environment, an effect attributed to D3 receptor stimulation. nih.govnih.gov One study noted that a high dose (1000 µg/kg) decreased locomotor activity, while lower doses did not have a significant effect. nih.gov
In the context of learning and memory, (R)-7-OH-DPAT was assessed using a passive avoidance learning task in mice. nih.gov When administered before training, after training, or before the retention test, the compound significantly impaired memory, suggesting an amnesic effect. nih.gov This effect was not blocked by dopamine D1 or D2 receptor antagonists, pointing towards a potential mediation by D3 receptors. nih.gov Other behavioral studies have examined the parent compound, 2-amino-7-hydroxytetralin, noting that it produces effects characteristic of hallucinogens, such as mescaline-like activity on the EEG in rabbits. psu.edu
| Compound | Behavioral Test | Animal Model | Observed Effect | Reference |
|---|---|---|---|---|
| (R)-7-OH-DPAT | Novelty-Stimulated Locomotion | Mice | Inhibition of motor activity | nih.gov |
| (R)-7-OH-DPAT | Passive Avoidance Learning | Mice | Amnesic effect (shortened step-down latency) | nih.gov |
| 2-Amino-7-hydroxytetralin | Electroencephalogram (EEG) | Rabbit | Mescaline-like activity | psu.edu |
Neuroprotective and Anti-inflammatory Effects
This compound has demonstrated notable neuroprotective and anti-inflammatory capabilities in various experimental models. These effects are crucial in the context of neurodegenerative diseases, which are often characterized by neuronal loss and inflammation.
Protection of Tyrosine Hydroxylase-Positive Dopaminergic Neurons
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. acs.orgnih.gov Research has shown that dopamine D3 receptor preferring agonists may offer neuroprotective effects. nih.gov Studies using dopaminergic MN9D cells have demonstrated that certain compounds can protect these neurons from toxicity induced by MPP+, a neurotoxin known to cause parkinsonism. acs.orgnih.gov For instance, pretreatment with specific D2/D3 receptor agonists has been shown to reverse the toxic effects of MPP+ on these dopaminergic cells. acs.orgnih.gov Furthermore, the biologically active form of vitamin D3, calcitriol, has been observed to increase the number of primary dopamine neurons in culture, an effect attributed to neuroprotection rather than increased differentiation. plos.org This protection is linked to the upregulation of glial derived neurotrophic factor (GDNF), a protein that supports the survival of dopamine neurons. plos.org
Cyclooxygenase-2 and Inducible Nitric Oxide Synthase Suppression
Inflammation is a key component of many neurodegenerative diseases. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two major enzymes that mediate inflammatory processes. nih.govmdpi.com COX-2 is responsible for the synthesis of prostaglandins, which are involved in pain and inflammation, while iNOS produces nitric oxide, a signaling molecule that can contribute to inflammation. mdpi.comscielo.org.mx Research has shown that iNOS can bind to and activate COX-2, enhancing its catalytic activity. nih.gov This interaction suggests a synergistic relationship between these two inflammatory pathways. nih.gov The suppression of COX-2 and iNOS is a key target for anti-inflammatory therapies. mdpi.comscielo.org.mx Studies have shown that certain natural extracts can decrease the production of reactive oxygen species and reduce the expression of inflammatory mediators like nuclear factor-κB (NF-κB), iNOS, and COX-2 in a dose-dependent manner. mdpi.com
Anti-apoptotic Roles in Cellular Models
Apoptosis, or programmed cell death, is a critical process in the development and maintenance of multicellular organisms. However, its dysregulation can lead to diseases such as cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). plos.orgnih.gov The anti-apoptotic protein Bcl-2 is a key therapeutic target in cancer research. plos.org Studies have shown that certain compounds can induce apoptosis in cancer cells by decreasing the levels of Bcl-2. plos.org In the context of neuroprotection, preventing apoptosis is crucial. Research has indicated that some compounds can protect neurons from cell death by modulating the balance between pro- and anti-apoptotic proteins. frontiersin.org For example, the neuropeptide orexin-A has been shown to protect neurons from oxidative stress-induced cell death by regulating the balance between the pro-apoptotic protein caspase-2 and the anti-apoptotic protein Bcl-2. frontiersin.org
In Vivo Imaging Studies (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the living brain. frontiersin.org Radiotracers, which are molecules labeled with a positron-emitting isotope, are used to target specific receptors or transporters in the brain. frontiersin.org
Brain Uptake and Biodistribution of Radiotracers
The development of radiolabeled agonists for dopamine D2/D3 receptors is crucial for studying the high-affinity state of these receptors in the brain using PET. nih.govnih.gov Various analogs of hydroxytetralin have been evaluated as potential agonist radiotracers. nih.govnih.gov Biodistribution studies in rats using radiolabeled 5-OH-DPAT, a hydroxytetralin analog, have shown significant accumulation in the striata. nih.gov In rhesus monkeys, selective uptake of this tracer was also observed in the striata. nih.gov Another radiotracer, [18F]-5-OH-FPPAT, has shown comparable brain uptake to [11C]-5-OH-DPAT. nih.gov The longer half-life of the 18F isotope offers advantages for clinical studies. snmjournals.org The development of 18F-labeled D2/D3 receptor agonist radioligands has been pursued, though with limited success initially. snmjournals.org However, newer radioligands have shown promise, with suitable brain entry and striatum-to-cerebellum ratios for reliable quantification of receptor binding. snmjournals.org
| Radiotracer | Animal Model | Key Findings | Citation |
|---|---|---|---|
| [11C]5-OH-DPAT | Rats | Marked accumulation in the striata (0.6–0.8% injected dose/g at 15 min). | nih.gov |
| [11C]5-OH-DPAT | Rhesus Monkeys | Selective uptake in the striata (0.03% ID/ml) with striata/cerebellum ratios of 1.5 at 10 min and 2.0 at 60 min. | nih.gov |
| [18F]-5-OH-FPPAT | Rhesus Monkeys | Brain uptake of 0.05% ID/ml with striata/cerebellum ratios of 1.5 at 10 min and 2.0 at 40 min. | nih.gov |
| 18F-MCL-524 | Cynomolgus Monkeys | Mean striatal nondisplaceable binding potential (BPND) of 2.0. | snmjournals.org |
| [(18)F]FEt-AMC13 | Rats | Mean striatum-to-cerebellum uptake ratio reached 2.1 in vivo (PET). | researchgate.net |
Striatal and Extrastriatal Receptor Binding Visualization
PET imaging with specific radioligands allows for the visualization of dopamine D2/D3 receptor binding in both striatal and extrastriatal brain regions. The striatum, a key area for motor control and reward, has a high density of these receptors. nih.govnih.gov In vitro autoradiography studies of rat brain slices have shown selective binding of radiolabeled 5-OH-DPAT and [18F]-5-OH-FPPAT to the striata. nih.govnih.gov This binding can be blocked by D2/D3 antagonists, confirming the specificity of the radiotracers. nih.govnih.gov In vivo PET studies in monkeys have also demonstrated higher binding of these tracers in the striatum compared to the cerebellum, a region with low D2/D3 receptor density. nih.govnih.govsnmjournals.org This allows for the calculation of striatum-to-cerebellum ratios, which are used to quantify receptor availability. nih.govnih.govsnmjournals.org The development of radioligands with improved striatal-to-cerebellar binding ratios is an ongoing area of research. snmjournals.orgsnmjournals.org For example, one study reported striatal-to-cerebellum binding ratios of only 2.0 in monkeys for a particular radioligand. snmjournals.orgsnmjournals.org Newer tracers have shown improved ratios, enhancing the ability to quantify receptor binding accurately. researchgate.net
High-Affinity State Imaging of Dopamine Receptors
Dopamine receptors, like many G-protein coupled receptors, exist in two interconvertible affinity states for agonists: a high-affinity state and a low-affinity state. nih.govnih.govsnmjournals.org The high-affinity state is considered the functional, G-protein-coupled state of the receptor, and under physiological conditions, dopamine is expected to bind predominantly to these sites. nih.govnih.gov PET imaging with agonist radioligands, many of which are based on the 2-aminotetralin structure, provides a unique opportunity to probe this functional state of dopamine D2 and D3 receptors in the living brain. researchgate.netfrontiersin.org
The development of agonist radiotracers is driven by the hypothesis that they can offer increased sensitivity to changes in endogenous dopamine levels compared to antagonist radioligands. mdpi.com Several derivatives of 2-aminotetralin have been synthesized and evaluated for this purpose. For instance, (R,S)-2-(N-propyl-N-1'-[¹¹C]-propyl)amino-5-hydroxytetralin ([¹¹C]5-OH-DPAT) and (R,S)-2-(N-propyl-N-5'-[¹⁸F]fluoropentyl)amino-5-hydroxytetralin ([¹⁸F]-5-OH-FPPAT) were developed as PET agents to study the high-affinity state of D2/D3 receptors. nih.govnih.gov
| Radioligand | Target Receptor(s) | Key Finding in High-Affinity State Imaging | Species | Reference |
|---|---|---|---|---|
| [¹¹C]-(+)-PHNO | Dopamine D2/D3 (Agonist, D3-preferring) | Suitable for imaging agonist binding sites (D2High and D3), with a signal enriched in D3 contribution compared to antagonist radiotracers. imperial.ac.uk | Human, Non-human primate, Rat | imperial.ac.ukmdpi.com |
| (R)-7-OH-DPAT | Dopamine D3 > D2 (Agonist) | Used in displacement studies to confirm the D3 receptor component of other radiotracer signals in vivo. researchgate.net | Rat | researchgate.net |
| [¹⁸F]-5-OH-FPPAT | Dopamine D2/D3 (Agonist) | Evaluated as a PET agent for imaging the high-affinity state of D2/D3 receptors. nih.gov Reported striatal-to-cerebellum binding ratios of 2.0. snmjournals.orgsnmjournals.org | Monkey, Rodent | nih.govsnmjournals.orgsnmjournals.org |
| [¹¹C]5-OH-DPAT | Dopamine D2/D3 (Agonist) | Developed as a PET agent for the high-affinity state of D2/D3 receptors. nih.gov | Rodent, Non-human primate | nih.gov |
Evaluation of Radiotracer Kinetics and Specificity
For a radiotracer to be effective for in vivo imaging, it must exhibit favorable kinetic and specificity properties. This includes the ability to readily cross the blood-brain barrier, show high uptake in target-rich regions (like the striatum for dopamine receptors) compared to reference regions with low receptor density (like the cerebellum), and bind specifically and reversibly to the target receptor. capes.gov.brsnmjournals.org
Derivatives based on the 2-aminotetralin scaffold have been evaluated to meet these criteria. For example, the development of ¹⁸F-labeled D2/D3 receptor agonist radioligands derived from the 2-aminomethylchroman (AMC) scaffold, which shares structural motifs with aminotetralins, aimed to find candidates with balanced lipophilicity for good brain penetration and low non-specific binding. researchgate.net In these studies, the fluoroethoxy homologue, [¹⁸F]FEt-AMC13, showed the highest degree of D2/D3-specific binding, with a mean striatum-to-cerebellum uptake ratio of 4.4 in vitro and 2.1 in vivo via PET. researchgate.net The specificity of its binding was confirmed by blocking studies, where pre-treatment with the D2/D3 antagonist raclopride (B1662589) reduced D2/D3-specific binding in the striatum by 81% in vitro and up to 39% in vivo. researchgate.net
Similarly, the agonist radiotracer [¹¹C]-(+)-3 (also known as [¹¹C]-(+)-PHNO) demonstrated excellent properties for a neuroreceptor imaging agent. capes.gov.br Ex vivo biodistribution studies in rats showed it readily crossed the blood-brain barrier and had a high striatum-to-cerebellum ratio of 5.6 at 60 minutes post-injection. capes.gov.br Its binding was confirmed to be specific and selective for dopamine D2 receptors through blocking and displacement studies. capes.gov.br Furthermore, it showed high sensitivity to changes in endogenous dopamine levels, a key feature for an agonist radiotracer. capes.gov.brnih.gov In cat studies, amphetamine-induced dopamine release caused up to an 83% inhibition of [¹¹C]-(+)-PHNO binding potential (BP), compared to only a 56% inhibition for the antagonist [¹¹C]raclopride, highlighting its superior sensitivity. nih.govresearchgate.netcapes.gov.br
The kinetic modeling and specificity of another agonist, ¹⁸F-MCL-524, were evaluated in cynomolgus monkeys. snmjournals.org Pretreatment with raclopride reduced its binding potential by 89%, confirming high specific binding to D2/D3 receptors. snmjournals.org A d-amphetamine challenge reduced its binding by 56%, demonstrating its sensitivity to endogenous dopamine. snmjournals.org
| Radioligand | Parameter | Finding | Species | Reference |
|---|---|---|---|---|
| [¹¹C]-(+)-PHNO | Striatum-to-Cerebellum Ratio | 5.6 (at 60 min post-injection) | Rat | capes.gov.br |
| [¹¹C]-(+)-PHNO | Specificity (Amphetamine Challenge) | Up to 83% inhibition of binding potential (BP) | Cat | nih.govresearchgate.netcapes.gov.br |
| [¹⁸F]FEt-AMC13 | Striatum-to-Cerebellum Ratio | 2.1 (in vivo PET) / 2.8 (ex vivo) | Rat | researchgate.net |
| [¹⁸F]FEt-AMC13 | Specificity (Raclopride Blockade) | 81% reduction in specific binding in vitro; 17-39% in vivo | Rat | researchgate.net |
| ¹⁸F-MCL-524 | Specificity (Raclopride Blockade) | 89% reduction in binding potential (BPND) | Cynomolgus Monkey | snmjournals.org |
| ¹⁸F-MCL-524 | Dopamine Sensitivity (d-amphetamine) | 56% reduction in binding potential (BPND) | Cynomolgus Monkey | snmjournals.org |
Mechanistic Insights and Theoretical Frameworks
Dopamine (B1211576) Receptor Subtype Classification and Functional Differences (D1-like vs. D2-like)
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to the central nervous system (CNS) in vertebrates. wikipedia.org The primary endogenous ligand for these receptors is the neurotransmitter dopamine. wikipedia.org There are at least five distinct subtypes of dopamine receptors, which are broadly categorized into two main families: D1-like and D2-like. ebi.ac.ukmcgill.ca This classification is based on their genetic structure, G-protein coupling, and physiological effects. ebi.ac.uk
The D1-like family includes the D1 and D5 receptor subtypes. ebi.ac.ukmdpi.com These receptors are typically coupled to a stimulatory G-protein, Gs (or Gαs/olf). nih.govfrontiersin.org Activation of D1-like receptors stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). mcgill.camdpi.com This signaling cascade is generally considered to be excitatory. ebi.ac.uk D1 and D5 receptors are crucial for regulating processes such as motor activity, the reward system, memory, and learning. nih.gov
The D2-like family comprises the D2, D3, and D4 receptor subtypes. ebi.ac.ukmdpi.com In contrast to the D1-like family, these receptors couple to an inhibitory G-protein, Gi (or Gαi/o). ebi.ac.uknih.gov Activation of D2-like receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. wikipedia.orgmcgill.ca This pathway is generally considered inhibitory. ebi.ac.uk The D2-like receptors are involved in a wide array of functions, including locomotion, attention, sleep, memory, and learning. nih.gov Notably, the D2 receptor exists in two forms, a short (D2S) and a long (D2L) isoform, with the D2S form often acting as a presynaptic autoreceptor that regulates dopamine synthesis and release. wikipedia.orgfrontiersin.org
While both families are widely distributed throughout the brain, their densities vary, reflecting distinct functional roles. ebi.ac.uk D1 and D2 receptors are the most abundant, found at levels 10 to 100 times higher than the D3, D4, and D5 subtypes. ebi.ac.uk
Table 1: Comparison of Dopamine Receptor Families
| Feature | D1-like Receptors (D1, D5) | D2-like Receptors (D2, D3, D4) |
| G-Protein Coupling | Gs/olf (Stimulatory) nih.govfrontiersin.org | Gi/o (Inhibitory) ebi.ac.uknih.gov |
| Primary Effector | Adenylyl Cyclase (Activation) mdpi.com | Adenylyl Cyclase (Inhibition) wikipedia.org |
| Second Messenger | ↑ cyclic AMP (cAMP) mcgill.camdpi.com | ↓ cyclic AMP (cAMP) mcgill.ca |
| Overall Effect | Excitatory Neurotransmission ebi.ac.uk | Inhibitory Neurotransmission ebi.ac.uk |
| Primary Functions | Reward, motor function, memory, learning nih.gov | Locomotion, attention, sleep, memory nih.gov |
G-Protein Coupled Receptor (GPCR) Signaling Pathways
The signaling process for dopamine receptors, as members of the GPCR superfamily, involves several key steps. mdpi.com It begins with the binding of a ligand, such as dopamine or a synthetic compound, to the receptor. mdpi.com This induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein. mdpi.com
For D1-like receptors , the activated Gαs subunit dissociates and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. nih.gov The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream proteins, including transcription factors, thereby altering gene expression and neuronal function. wikipedia.orgnih.gov D1-like receptors can also activate phospholipase C, leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). nih.gov
For D2-like receptors , the process is antagonistic. The activated Gαi subunit inhibits adenylyl cyclase, leading to reduced cAMP production and decreased PKA activity. nih.gov Additionally, the βγ-subunits of the Gi/o protein can directly modulate other effectors, such as activating certain types of potassium channels and inhibiting calcium channels, which generally leads to a reduction in neuronal excitability. mcgill.ca
Receptor signaling is a tightly regulated process. Following activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of proteins called β-arrestins. frontiersin.orgnih.gov β-arrestin binding blocks further G-protein activation, leading to desensitization, and can also trigger receptor internalization (endocytosis), removing it from the cell surface. frontiersin.org This process is crucial for preventing overstimulation and for recycling receptors. mdpi.com Furthermore, β-arrestins can act as signaling scaffolds themselves, initiating G-protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs). wikipedia.org
Role of Dopamine Receptors in Neurotransmission and Neurological Disorders
Dopamine is a critical neurotransmitter that modulates many vital brain functions. clevelandclinic.org Dopaminergic pathways are central to motor control, motivation, reward processing, cognitive function, and neuroendocrine regulation. wikipedia.orgresearchgate.net The distinct families of dopamine receptors play specific roles in these processes. For instance, D1 receptors are predominantly involved in facilitating movement and reward, while D2 receptor activation is crucial for controlling the extrapyramidal system. mdpi.commsdmanuals.com
Given their widespread and critical functions, dysfunction in dopamine receptor signaling is implicated in a vast range of neuropsychiatric and neurological disorders. wikipedia.orgebi.ac.uk Alterations in dopamine neurotransmission are associated with Parkinson's disease, schizophrenia, attention-deficit hyperactivity disorder (ADHD), social phobia, Tourette's syndrome, and substance use disorders. wikipedia.orgebi.ac.ukresearchgate.net
Parkinson's Disease: This neurodegenerative disorder is characterized by the loss of dopamine-producing neurons in the substantia nigra, leading to a severe dopamine deficiency in the striatum and causing motor symptoms like tremors and rigidity. researchgate.net
Schizophrenia: This complex disorder is associated with dopamine dysregulation, classically described as hyperactivity of D2 receptors in subcortical regions (leading to positive symptoms) and hypoactivity in the prefrontal cortex (contributing to negative and cognitive symptoms). frontiersin.org
ADHD: Evidence points to the involvement of dopamine pathways in the mechanisms of ADHD, and many treatments target the dopamine system. wikipedia.orgresearchgate.net
Addiction: Dopamine is the primary neurotransmitter in the brain's reward pathway, and its signaling is central to the reinforcing effects of addictive drugs. wikipedia.org
Due to their central role in these conditions, dopamine receptors are major targets for therapeutic drugs. ebi.ac.uk Antipsychotics often act as dopamine receptor antagonists, while treatments for Parkinson's disease frequently involve dopamine receptor agonists. wikipedia.orgclevelandclinic.org
Future Directions and Research Gaps
Development of Highly Selective Ligands for Specific Dopamine (B1211576) Receptor Subtypes
A primary challenge and a significant future direction in the field is the development of ligands with high selectivity for specific dopamine receptor subtypes (D1-D5). While compounds derived from the 2-aminotetralin scaffold have shown promise, particularly as D2 and D3 receptor agonists, achieving exquisite subtype selectivity remains a critical goal. wikipedia.orgacs.org The D2-like receptor family, which includes D2, D3, and D4 subtypes, shares considerable structural homology, making the design of subtype-selective drugs difficult.
Future research will focus on subtle modifications of the 2-aminotetralin structure to exploit the minor differences between receptor subtypes. This includes:
Systematic N-alkylation: Early research established that the nature of the N-alkyl substituents on the amino group significantly influences potency and activity. acs.org Further exploration of diverse alkyl and arylalkyl groups could yield ligands that better fit the unique binding pockets of individual receptor subtypes.
Aromatic Ring Substitution: Modifying the position and nature of substituents on the aromatic ring is another key strategy. For instance, the hydroxyl group at the 7-position is crucial for D3 receptor affinity. wikipedia.org Research into other substitutions may enhance selectivity for other subtypes.
Introduction of Novel Functional Groups: The development of ligands like trans-7-OH-PIPAT, an iodinated derivative, demonstrated that adding specific functional groups can dramatically increase affinity and selectivity for the D3 receptor. ebi.ac.uk Future work will likely involve synthesizing and testing novel analogs with different halogens or other chemical moieties to fine-tune receptor interaction. acs.org
The table below presents research findings on the binding affinities (Ki, nM) of various 2-aminotetralin derivatives for different dopamine receptor subtypes, illustrating the ongoing effort to achieve greater selectivity.
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D5 Receptor (Ki, nM) |
| (S)-2-N-propylamino-5-hydroxytetralin | >10000 | 290 | 7.6 | 27-46 | 2000 |
Data sourced from patent information regarding a metabolite of Rotigotine, illustrating D3 selectivity. google.com
Exploration of Novel Therapeutic Applications Beyond Current Indications
The dopamine agonist properties of (R)-2-Amino-7-hydroxytetralin derivatives have traditionally been explored for neurological disorders like Parkinson's disease. google.comcapes.gov.br However, the growing understanding of the diverse roles of dopamine receptor subtypes in the central nervous system and periphery opens the door to new therapeutic applications.
Future research is expected to investigate the potential of these compounds in:
Treatment of Substance Abuse and Addiction: Given the D3 receptor's role in the rewarding effects of drugs, selective D3 agonists and antagonists derived from the 2-aminotetralin structure are being studied as potential therapies for cocaine addiction. wikipedia.org
Psychiatric Disorders: The modulation of dopaminergic pathways is central to treating conditions like schizophrenia and depression. Highly selective ligands could offer more targeted therapies with fewer side effects compared to existing medications.
Opioid Receptor Modulation: Research has shown that some aminotetralin derivatives can act as antagonists at opioid receptors. nih.govresearchgate.net This dual-target capability could be exploited to develop novel analgesics or treatments for opioid addiction. acs.org
Endocrine and Cardiovascular Disorders: The initial patents for related compounds mentioned potential applications in treating hyperprolactinemia and hypertension, areas that remain underexplored. google.com
Advanced Computational Modeling for Drug Design and Discovery
Computational techniques are becoming indispensable tools in modern drug discovery, and their application to the 2-aminotetralin class of compounds is set to expand significantly. Advanced computational modeling can accelerate the design and discovery process by predicting how new molecules will interact with their targets.
Key areas for future computational research include:
Molecular Docking and Dynamics: These methods simulate the interaction between a ligand and its receptor at the atomic level. mdpi.com They can be used to predict the binding affinity and orientation of novel 2-aminotetralin derivatives within the binding sites of different dopamine receptor subtypes. acs.orglsu.edu This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and laboratory testing.
Free Energy Calculations: Techniques like MM/PBSA and MM/GBSA can provide more accurate estimations of binding affinity, helping to refine lead compounds. mdpi.com
Homology Modeling: For receptors where the exact 3D structure has not been determined experimentally, homology modeling can create a reliable model based on the known structures of related proteins. lsu.edu This is crucial for structure-based drug design targeting all dopamine receptor subtypes.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key chemical features of the 2-aminotetralin scaffold that are most important for biological activity, guiding the design of more potent and selective molecules.
These computational approaches will enable a more rational design of ligands, reducing the time and cost associated with traditional trial-and-error synthesis and testing. mdpi.comnih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A significant research gap exists in understanding the complete biological impact of this compound and its analogs. While current research has focused heavily on receptor binding and immediate downstream effects, a systems-level perspective is lacking. The integration of multi-omics data represents a powerful future direction to fill this gap.
This approach would involve combining several large-scale data types:
Transcriptomics (RNA-Seq): To analyze how these compounds alter gene expression in target cells. This could reveal the activation or suppression of entire signaling pathways and cellular processes that are affected by dopamine receptor stimulation.
Proteomics: To measure changes in protein levels and post-translational modifications, providing a direct look at the cellular machinery that is altered by drug treatment.
Metabolomics: To profile the changes in small-molecule metabolites within a cell or organism following drug administration. dntb.gov.ua This can uncover unexpected effects on cellular metabolism and identify novel biomarkers of drug efficacy or off-target effects.
By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the drug's mechanism of action, moving beyond a single receptor to a network-level understanding. nih.gov This holistic view can help in predicting therapeutic efficacy, identifying potential side effects, and discovering novel therapeutic indications. nih.gov Currently, there is a scarcity of such integrated studies for this class of compounds, marking it as a critical and promising frontier for future investigation.
Q & A
Q. How can researchers reconcile open-data mandates with proprietary constraints in collaborative studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
